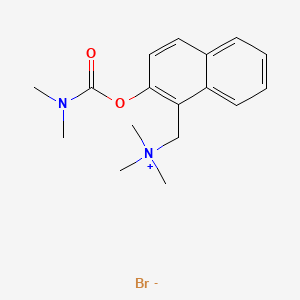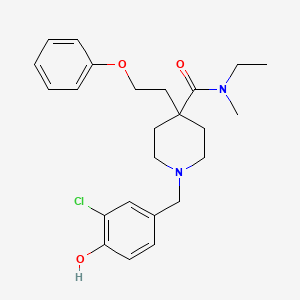
2,7-Bis(9,9-dimethylacridin-10-yl)-9,9-dimethylthioxanthene 10,10-dioxide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2,7-Bis(9,9-dimethylacridin-10-yl)-9,9-dimethylthioxanthene 10,10-dioxide is a complex organic compound with the molecular formula C₄₅H₄₀N₂O₂S. It is primarily used as a dopant in organic light-emitting diodes (OLEDs) and other electronic materials .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2,7-Bis(9,9-dimethylacridin-10-yl)-9,9-dimethylthioxanthene 10,10-dioxide typically involves multi-step organic reactions. The starting materials often include acridine derivatives and thioxanthene. The reaction conditions usually require controlled temperatures and the presence of catalysts to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production methods for this compound are not widely documented, but they likely involve scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions to maximize yield and purity while minimizing costs and environmental impact .
化学反応の分析
Types of Reactions
2,7-Bis(9,9-dimethylacridin-10-yl)-9,9-dimethylthioxanthene 10,10-dioxide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different oxidized products.
Reduction: It can also be reduced, although this is less common.
Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like sodium borohydride. The reactions typically occur under controlled temperatures and may require solvents such as dichloromethane or ethanol .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield various oxidized derivatives, while substitution reactions can produce a range of substituted compounds .
科学的研究の応用
2,7-Bis(9,9-dimethylacridin-10-yl)-9,9-dimethylthioxanthene 10,10-dioxide has several scientific research applications:
作用機序
The mechanism of action of 2,7-Bis(9,9-dimethylacridin-10-yl)-9,9-dimethylthioxanthene 10,10-dioxide involves its interaction with molecular targets in electronic devices. In OLEDs, it acts as a dopant, facilitating the transfer of electrons and enhancing the emission of light. The molecular pathways involved include the excitation and relaxation of electrons, leading to the emission of photons .
類似化合物との比較
Similar Compounds
2,7-Bis(9,9-dimethylacridin-10-yl)-9,9-dimethylthioxanthene: Similar structure but without the dioxide group.
9,9-Dimethylthioxanthene: Lacks the acridine groups.
Acridine derivatives: Various compounds with similar acridine structures but different functional groups.
Uniqueness
2,7-Bis(9,9-dimethylacridin-10-yl)-9,9-dimethylthioxanthene 10,10-dioxide is unique due to its specific combination of acridine and thioxanthene structures, along with the dioxide group. This unique structure imparts specific electronic and optical properties, making it particularly valuable in OLED applications .
特性
分子式 |
C45H40N2O2S |
|---|---|
分子量 |
672.9 g/mol |
IUPAC名 |
2,7-bis(9,9-dimethylacridin-10-yl)-9,9-dimethylthioxanthene 10,10-dioxide |
InChI |
InChI=1S/C45H40N2O2S/c1-43(2)31-15-7-11-19-37(31)46(38-20-12-8-16-32(38)43)29-23-25-41-35(27-29)45(5,6)36-28-30(24-26-42(36)50(41,48)49)47-39-21-13-9-17-33(39)44(3,4)34-18-10-14-22-40(34)47/h7-28H,1-6H3 |
InChIキー |
LHXPRWNANIIZKO-UHFFFAOYSA-N |
正規SMILES |
CC1(C2=CC=CC=C2N(C3=CC=CC=C31)C4=CC5=C(C=C4)S(=O)(=O)C6=C(C5(C)C)C=C(C=C6)N7C8=CC=CC=C8C(C9=CC=CC=C97)(C)C)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


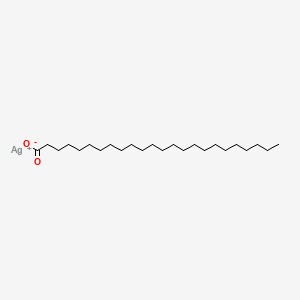
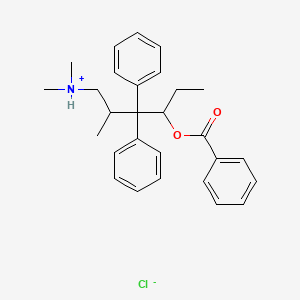

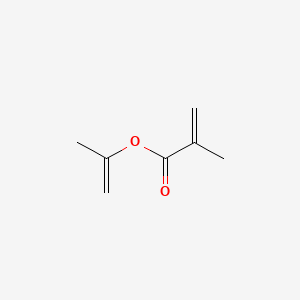
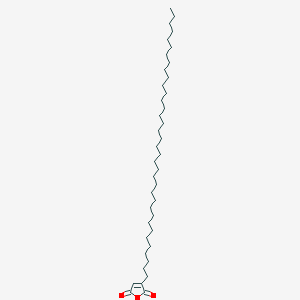
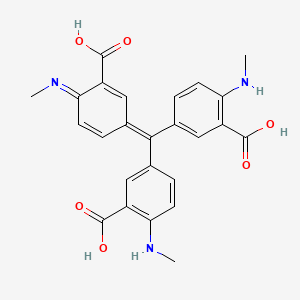
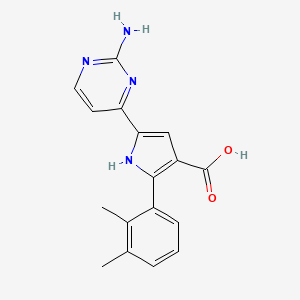
![(Z)-13-[(2R,3S)-3-pentyloxiran-2-yl]tridec-5-enoic acid](/img/structure/B13788020.png)
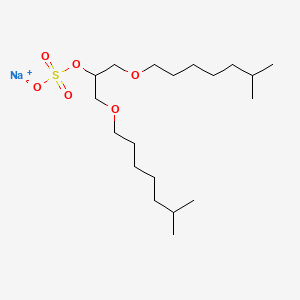
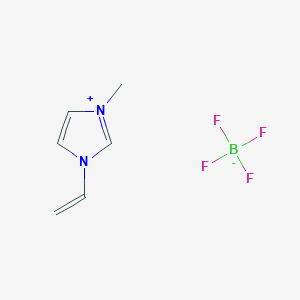
![Titanium, [(hydroxy-kappaO)acetato(2-)-kappaO]bis(2-methyl-2-propenoato-kappaO)-, (T-4)-](/img/structure/B13788063.png)

